Kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside
Kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside
Kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside is a natural product found in Camellia sinensis with data available.
Brand Name:
Vulcanchem
CAS No.:
134953-94-9
VCID:
VC21182572
InChI:
InChI=1S/C33H40O20/c1-10-19(39)23(43)25(45)31(47-10)53-30-28(51-32-26(46)24(44)20(40)16(8-34)49-32)21(41)17(9-35)50-33(30)52-29-22(42)18-14(38)6-13(37)7-15(18)48-27(29)11-2-4-12(36)5-3-11/h2-7,10,16-17,19-21,23-26,28,30-41,43-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21-,23+,24-,25+,26+,28-,30+,31-,32+,33+/m0/s1
SMILES:
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O
Molecular Formula:
C33H40O20
Molecular Weight:
756.7 g/mol
Kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside
CAS No.: 134953-94-9
Cat. No.: VC21182572
Molecular Formula: C33H40O20
Molecular Weight: 756.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside is a natural product found in Camellia sinensis with data available. |
|---|---|
| CAS No. | 134953-94-9 |
| Molecular Formula | C33H40O20 |
| Molecular Weight | 756.7 g/mol |
| IUPAC Name | 5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one |
| Standard InChI | InChI=1S/C33H40O20/c1-10-19(39)23(43)25(45)31(47-10)53-30-28(51-32-26(46)24(44)20(40)16(8-34)49-32)21(41)17(9-35)50-33(30)52-29-22(42)18-14(38)6-13(37)7-15(18)48-27(29)11-2-4-12(36)5-3-11/h2-7,10,16-17,19-21,23-26,28,30-41,43-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21-,23+,24-,25+,26+,28-,30+,31-,32+,33+/m0/s1 |
| Standard InChI Key | ZOSYTGZBPSTVGJ-HHYFVRIJSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O |
| SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator